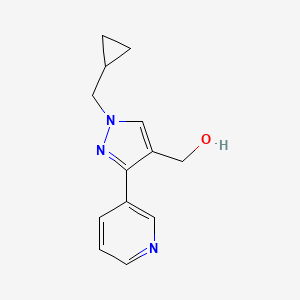![molecular formula C10H15ClF3NO2 B1482704 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one CAS No. 2098106-98-8](/img/structure/B1482704.png)
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Descripción general
Descripción
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one (2CP1-TFMP) is a synthetic compound that has recently been studied in laboratory experiments. 2CP1-TFMP is a fluorinated analog of 2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one (2CP1-TFMP), which is a piperidine-based compound. This compound has been studied for its potential use in various scientific research applications, such as drug design, drug delivery, and drug metabolism.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for testing and quality control . Its structural specificity makes it valuable for developing assays that measure the presence and concentration of similar compounds in drug formulations.
Medicinal Chemistry
In medicinal chemistry, it serves as a precursor for synthesizing potential therapeutic agents. The trifluoromethyl group and the piperidine ring are common motifs in drugs that target central nervous system disorders .
Biological Studies
The compound’s ability to act as a bioactive molecule makes it a candidate for biological studies, particularly in understanding ligand-receptor interactions within the body .
Chemical Synthesis
It is used in chemical synthesis to create complex molecules. The presence of multiple functional groups allows for selective reactions that can lead to a variety of end products .
Analytical Benchmarking
Due to its unique chemical structure, it can be used as a benchmark in analytical chemistry to develop new methods for compound detection and quantification .
Neuropharmacology
The compound’s structure suggests potential use in neuropharmacology as a modulator of neurotransmitter systems, which could lead to new treatments for neurological conditions .
Agrochemical Research
In agrochemical research, such compounds can be modified to create new pesticides or herbicides . The chloro and hydroxy groups offer sites for further chemical modifications .
Material Science
Lastly, in material science, this compound could be investigated for its potential in creating novel polymers with unique properties due to the presence of the piperidine ring and other functional groups .
Propiedades
IUPAC Name |
2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(16)15-5-3-9(17,4-6-15)10(12,13)14/h7,17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXRKQIWRDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















